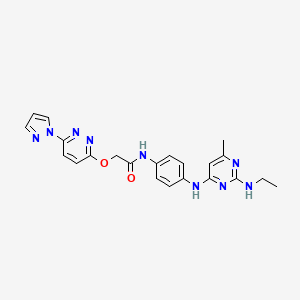

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)acetamide

描述

This compound is a structurally complex acetamide derivative featuring a pyridazine core substituted with a pyrazole moiety and linked via an ether-oxygen bridge to an acetamide group. The acetamide nitrogen is further connected to a phenyl ring bearing a substituted pyrimidinylamino group.

属性

IUPAC Name |

N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N9O2/c1-3-23-22-25-15(2)13-18(28-22)26-16-5-7-17(8-6-16)27-20(32)14-33-21-10-9-19(29-30-21)31-12-4-11-24-31/h4-13H,3,14H2,1-2H3,(H,27,32)(H2,23,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXYRFPPXCWNFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)COC3=NN=C(C=C3)N4C=CC=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)acetamide is a complex organic molecule characterized by its diverse structural components, including heterocycles such as pyrazole, pyridazine, and pyrimidine. This article explores its biological activity, focusing on its potential pharmacological applications, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The molecular formula of the compound is , with a molecular weight of approximately 358.41 g/mol. Its structure features multiple functional groups that may interact with various biological targets, making it a candidate for therapeutic development.

Kinase Inhibition

Research indicates that compounds with similar structural motifs often exhibit significant interactions with kinases, which are critical enzymes in cellular signaling pathways. The presence of a piperazine ring in this compound suggests potential activity against various kinase targets, which could be relevant in treating diseases such as cancer and inflammatory disorders.

Neurotransmission Modulation

The compound's structural components may also influence neurotransmission. Similar compounds have been shown to interact with receptors involved in neurotransmitter release and uptake, potentially affecting mood and cognitive functions. For instance, the ethylamino group could enhance binding affinity to neurotransmitter receptors, suggesting antidepressant or anxiolytic properties .

Antimicrobial Properties

Preliminary studies on related compounds indicate antimicrobial activity against various pathogens. The presence of the pyrazole and pyridazine rings is often associated with antimicrobial effects, which could extend to this compound as well. Further investigation is needed to confirm these properties through in vitro assays against specific bacterial and fungal strains.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key findings from SAR studies include:

| Compound Feature | Observation | Implication |

|---|---|---|

| Pyrazole Ring | Enhances binding to kinase targets | Potential for anticancer activity |

| Pyridazine Moiety | Associated with receptor modulation | Possible effects on neurotransmission |

| Ethylamino Group | May increase lipophilicity | Improved cell membrane permeability |

These insights suggest that modifications to the existing structure could lead to enhanced efficacy and specificity for desired biological targets.

Study 1: Kinase Inhibition

In a study evaluating similar compounds, it was found that modifications to the piperazine ring significantly affected kinase inhibition potency. Compounds with a piperazine substituent showed IC50 values in the low micromolar range against specific kinases involved in cancer pathways. This suggests that our target compound may possess similar inhibitory properties .

Study 2: Antimicrobial Activity

Another investigation into derivatives of pyridazine compounds demonstrated promising antibacterial activity against Gram-positive bacteria. The study utilized a series of in vitro tests to establish minimum inhibitory concentrations (MICs), showing that certain structural modifications led to enhanced antimicrobial efficacy .

科学研究应用

Research indicates that compounds with similar structural motifs often exhibit significant interaction with various biological targets, including kinases involved in critical cellular processes. The presence of a piperazine ring is particularly noteworthy, as it is commonly found in many kinase inhibitors, suggesting that this compound may also act as a kinase inhibitor.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone | Pyrazole, pyridazine, piperazine | Potential anticancer activity |

| 6-(1H-pyrazol-4-yl)pyridazin-3-one | Pyrazole and pyridazine rings | Antimicrobial |

| 4-(piperidin-1-yl)-6-methylpyridazine | Piperidine and pyridazine | Antidepressant |

Cancer Research

The compound has been investigated for its potential as a therapeutic agent in cancer treatment. Its structural components allow it to interact with various kinases, which are critical in tumor growth and proliferation. Preliminary studies suggest that it may inhibit specific kinases associated with cancer progression.

Anti-inflammatory Properties

Given the involvement of kinases in inflammatory pathways, this compound may also exhibit anti-inflammatory effects. Research into similar compounds has shown promise in reducing inflammation through kinase inhibition.

Case Studies

- Kinase Inhibition Studies : A study published in Molecules explored the synthesis of pyridazin derivatives and their utility as kinase inhibitors. The findings indicated that compounds with similar structures to our target compound showed significant inhibitory activity against various protein kinases involved in cancer signaling pathways .

- Synthesis and Evaluation : A recent publication detailed the synthesis of related pyrazole-containing compounds and their evaluation for biological activity. The results highlighted the importance of structural modifications in enhancing potency against specific kinases .

- Pharmacological Profiling : Research on related compounds demonstrated their effectiveness in preclinical models for treating diseases characterized by aberrant kinase activity, such as certain cancers and inflammatory conditions .

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Observations :

Spectroscopic and Analytical Comparisons

- NMR Profiles: The target compound’s pyridazine and pyrazole moieties would likely produce distinct $ ^1H $ NMR signals (e.g., pyridazine protons at δ 7.5–8.5 ppm and pyrazole protons at δ 6.5–7.5 ppm), contrasting with the triazole (δ 7.0–8.0 ppm) and diazepane (δ 1.0–3.0 ppm) signals in analogs . The ethylamino group in the target’s pyrimidine substituent may resonate near δ 2.5–3.5 ppm, similar to the isopropyl group (δ 1.09 ppm) in Example 121 .

- Mass Spectrometry : The molecular ion peak for the target compound is estimated at ~500 m/z, comparable to Example 121 (515 m/z), but lower than triazole-based analogs (~470 m/z) .

Functional Group Impact on Bioactivity

- Pyrimidine vs.

- Substituent Effects: The ethylamino group in the target compound could enhance solubility relative to the cyclopropyl-triazole in , which may increase hydrophobicity . The absence of a diazepane ring (as in Example 121) might reduce off-target GPCR interactions but limit pharmacokinetic half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。